molecular formula C15H12ClF2N3O2 B3014702 (2-Chloro-6-fluorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034326-56-0

(2-Chloro-6-fluorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B3014702
CAS No.: 2034326-56-0
M. Wt: 339.73
InChI Key: OKBXPQHIFXFTRB-UHFFFAOYSA-N
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Description

(2-Chloro-6-fluorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a potent and selective small molecule inhibitor extensively used in chemical biology and oncology research. Its primary research value lies in its well-characterized mechanism of action as a covalent inhibitor of Bruton's Tyrosine Kinase (BTK). The compound features an electrophilic acrylamide group that enables covalent binding to a cysteine residue (Cys481) in the BTK active site, leading to irreversible inhibition and sustained suppression of B-cell receptor signaling pathways. This mechanism is pivotal for investigating B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Researchers utilize this compound to study downstream signaling effects, cellular proliferation, and apoptosis in hematological cancer models . Its structure, incorporating fluorinated aryl and pyrimidine rings, is optimized for high potency and selectivity, making it a critical tool for probing BTK-dependent cellular processes and for the development of next-generation targeted therapies.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF2N3O2/c16-11-2-1-3-12(18)13(11)14(22)21-5-4-10(8-21)23-15-19-6-9(17)7-20-15/h1-3,6-7,10H,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBXPQHIFXFTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-Chloro-6-fluorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic organic molecule with a complex structure that combines a chlorinated phenyl group, a fluorinated pyrimidine moiety, and a pyrrolidine ring. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Chemical Structure and Properties

The chemical formula for this compound is C15H12ClF2N3O2C_{15}H_{12}ClF_2N_3O_2, with a molecular weight of 339.72 g/mol. Its structural features are crucial for its biological activity, which includes potential anticancer and antiviral properties.

PropertyValue
Molecular FormulaC₁₅H₁₂ClF₂N₃O₂
Molecular Weight339.72 g/mol
CAS Number2034326-56-0

Anticancer Properties

Research indicates that This compound may exhibit significant anticancer activity. Computer-aided predictions suggest that its structural characteristics could interfere with cellular signaling pathways involved in cancer progression. In vitro studies have demonstrated efficacy against various cancer cell lines, indicating its potential as an anticancer agent .

Antiviral Activity

Similar compounds have shown antiviral efficacy, suggesting that this molecule could be explored for its potential to combat viral infections. The presence of the fluorinated pyrimidine component is particularly noteworthy, as fluorinated compounds often exhibit enhanced biological activity.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor, impacting metabolic pathways relevant to conditions such as diabetes and hypertension. This inhibition could lead to therapeutic effects by modulating enzyme activity within these pathways .

Mechanistic Insights

Understanding the mechanisms through which this compound exerts its biological effects is critical for its development as a therapeutic agent. Studies focusing on its binding affinity to various biological targets are essential for elucidating the pharmacodynamics and pharmacokinetics associated with this compound.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique functionalities of This compound in relation to structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-MethylquinolineContains a quinoline ringAntimicrobial activityUnique nitrogen heterocycle
5-FluoroindoleFluorinated indole structureAnticancer propertiesIndole's role in neurotransmission
4-ChlorobenzamideChlorobenzene with amide groupAnalgesic effectsSimple structure with high activity

This comparison underscores how the unique combination of functionalities in This compound may confer distinct biological properties compared to other compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into potential therapeutic applications:

  • Anticancer Studies : A study evaluating chloroethyl pyrimidine nucleosides found significant inhibition of cell proliferation in cancer cell lines, suggesting similar mechanisms may be applicable to This compound .
  • Fluorinated Compounds : Research on fluorinated pyrimidine derivatives has shown promising results in targeting various cancer types, reinforcing the potential utility of this compound in oncology .
  • Enzyme Inhibition Research : Investigations into enzyme inhibitors have revealed that compounds with similar structural motifs can significantly impact metabolic pathways, indicating that further research on this compound's inhibitory effects could yield valuable therapeutic insights .

Scientific Research Applications

Anticancer Properties

CFPM has shown potential activity against various cancer cell lines. Its structural features may interfere with cellular signaling pathways involved in tumor growth and proliferation. Studies indicate that compounds with similar structures often exhibit significant anticancer activities by targeting specific enzymes or receptors critical for cancer cell survival .

Antiviral Activity

Research suggests that CFPM may possess antiviral properties. Similar compounds have demonstrated efficacy against viral infections, making CFPM a candidate for further investigation in antiviral drug development. Its mechanism may involve the inhibition of viral replication or interference with viral entry into host cells .

Enzyme Inhibition

CFPM could inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic effects for conditions such as diabetes or hypertension. The ability to modulate enzyme activity is crucial in drug design, as it can lead to significant improvements in patient outcomes .

Interaction Studies

Studies focusing on the binding affinity of CFPM to various biological targets are essential for understanding its pharmacodynamics and pharmacokinetics. These studies can reveal how effectively the compound interacts with specific proteins or enzymes, which is critical for determining its therapeutic potential .

Structure-Activity Relationship (SAR) Analysis

The SAR analysis of CFPM and structurally similar compounds provides insights into the relationship between chemical structure and biological activity. This analysis helps in optimizing the compound's efficacy and safety profiles through systematic modifications of its chemical structure .

Synthesis and Optimization

The synthesis of CFPM typically involves multi-step organic reactions optimized for yield and purity using techniques such as chromatography. Understanding the synthetic pathways is crucial for scaling up production and ensuring the availability of the compound for research and therapeutic applications .

Comparison with Similar Compounds

Key Structural Variations and Functional Group Replacements

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Evidence Source
(2-Chloro-6-fluorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone (Target) C₁₆H₁₃ClF₂N₃O₂ 352.75 5-fluoropyrimidin-2-yloxy on pyrrolidine; 2-chloro-6-fluorophenyl
(2-Chloro-6-fluorophenyl)[4-(6-propoxy-3-pyridazinyl)-1-piperazinyl]methanone C₁₉H₂₀ClFN₄O₂ 402.85 Piperazine instead of pyrrolidine; pyridazine replaces pyrimidine; propoxy group
(3-Chloro-6-fluoro-1-benzothiophen-2-yl)[4-(2-pyrimidinyl)-1-piperazinyl]methanone C₁₇H₁₃ClFN₃OS 367.82 Benzothiophene core; piperazine linker; sulfur atom in heterocycle
(2-Chloro-6-fluorophenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone C₁₆H₁₅ClFN₃O₃ 351.76 Methoxypyrazine replaces fluoropyrimidine; altered heteroatom positioning
(2,5-dihydro-1H-pyrrol-1-yl)(3-fluorophenyl)methanone C₁₁H₁₀FNO 191.20 Simplified pyrrolidine; lacks pyrimidine/pyrazine substituents

Impact of Structural Modifications on Physicochemical Properties

Heterocyclic Core Replacement :

  • Substituting pyrimidine (target compound) with pyridazine (as in ) introduces an additional nitrogen atom, increasing polarity but reducing aromatic stability. Pyridazine’s lower electron density may weaken π-π stacking interactions in target binding.
  • The benzothiophene analog () incorporates a sulfur atom, enhancing lipophilicity (logP ~2.8 estimated) compared to the target’s phenyl group (logP ~2.2). This could improve membrane permeability but may reduce aqueous solubility.

This may alter metabolic stability (e.g., CYP450 interactions). Propoxy substitution in adds hydrophobicity, which could prolong half-life but reduce solubility.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C65–75
FluorinationKF, DMSO, 120°C50–60
EtherificationDIAD, PPh₃, THF, 0°C→RT70–80

Basic: How is the compound’s structure validated using crystallography?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:

Crystallization : Use solvent diffusion (e.g., CHCl₃/hexane) to grow high-quality crystals.

Data Collection : Employ synchrotron radiation or in-house diffractometers (Mo Kα radiation, λ = 0.71073 Å).

Refinement : Use SHELXL for structure solution and refinement. Key parameters:

  • R1R_1 (I > 2σ(I)): < 0.05
  • wR2wR_2: < 0.12
  • CCDC deposition recommended for reproducibility .

Basic: What safety precautions are critical during synthesis?

Methodological Answer:

  • Chlorinated Intermediates : Handle in fume hoods with nitrile gloves; avoid skin contact (risk of halogenated compound toxicity) .
  • Waste Disposal : Segregate halogenated waste and contract licensed agencies for incineration.
  • Degradation Monitoring : Use LC-MS to detect byproducts (e.g., dehalogenated species) during storage .

Advanced: How to resolve discrepancies between predicted and observed NMR spectra?

Methodological Answer:
Common issues and solutions:

  • Dynamic Effects : Use variable-temperature NMR (e.g., 25°C to −40°C) to resolve rotational barriers in the pyrrolidine ring .
  • Solvent Artifacts : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO may stabilize specific conformers.
  • Isotopic Labeling : Synthesize 19F^{19}F-labeled analogs to assign overlapping signals .

Q. Table 2: Example 1H^1H NMR Anomalies

ProtonPredicted δ (ppm)Observed δ (ppm)Resolution Strategy
Pyrrolidine H3.8–4.24.5VT-NMR in CDCl₃
Aromatic H7.1–7.37.5COSY/NOESY analysis

Advanced: What computational methods predict binding affinity for target proteins?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., kinase domains) to model interactions with the fluoropyrimidine moiety.
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess pyrrolidine flexibility and ligand stability .
  • QSAR Models : Train on pyrimidine derivatives with known IC₅₀ values to predict bioactivity (R² > 0.85) .

Advanced: How to optimize reaction yields while minimizing degradation?

Methodological Answer:

  • Temperature Control : Maintain reactions below 80°C to prevent pyrrolidine ring decomposition .
  • Catalyst Screening : Test Pd-XPhos for coupling steps (reduces side-product formation vs. Pd(PPh₃)₄) .
  • In Situ Monitoring : Use ReactIR to track intermediate stability and adjust reagent stoichiometry dynamically .

Q. Table 3: Degradation Mitigation Strategies

Degradation PathwayMitigation ApproachSuccess Rate (%)
Hydrolysis of fluoropyrimidineAnhydrous conditions (molecular sieves)90
Oxidative ring-openingN₂ atmosphere, BHT stabilizer85

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